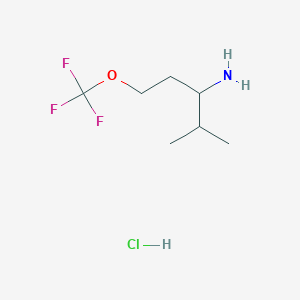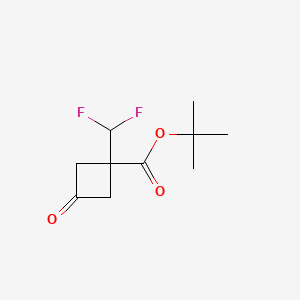
Tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate: is an organic compound that features a tert-butyl ester group, a difluoromethyl group, and a cyclobutane ring with a ketone and carboxylate functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via reactions using difluoromethylating agents.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group.
Reduction: Reduction reactions can target the ketone group in the cyclobutane ring.
Substitution: The tert-butyl ester group can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.
Major Products:
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of alcohols from the ketone group.
Substitution: Formation of various esters or acids depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and stability under different conditions.
Biology and Medicine:
- Potential applications in drug design due to its unique structural features.
- Investigated for its biological activity and interactions with biomolecules.
Industry:
- Used in the development of new materials with specific properties.
- Potential applications in the agrochemical industry for the synthesis of novel pesticides or herbicides.
Mécanisme D'action
The mechanism of action of tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups The difluoromethyl group can participate in hydrogen bonding and other interactions, while the ketone and ester groups can undergo various chemical transformations
Comparaison Avec Des Composés Similaires
Tert-butyl 1-(trifluoromethyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
Tert-butyl 1-(methyl)-3-oxocyclobutane-1-carboxylate: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness:
- The presence of the difluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability.
- The combination of the tert-butyl ester and difluoromethyl groups makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H14F2O3 |
|---|---|
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
tert-butyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H14F2O3/c1-9(2,3)15-8(14)10(7(11)12)4-6(13)5-10/h7H,4-5H2,1-3H3 |
Clé InChI |
MFLBBLLRMFIMGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CC(=O)C1)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


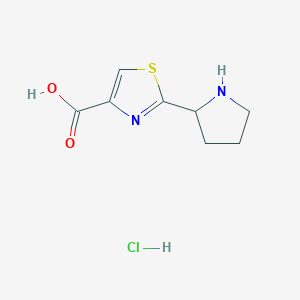
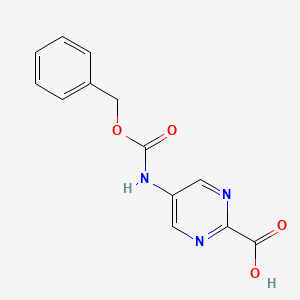
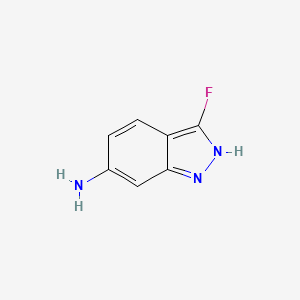
![1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)
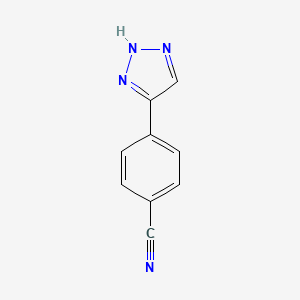
![Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)


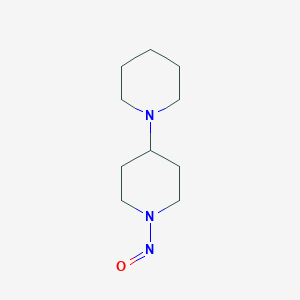
![3,7-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13512420.png)

